ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate
Description
Properties
IUPAC Name |
ethyl N-[2-(1-benzofuran-2-carbonylamino)thiophene-3-carbonyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5S/c1-2-23-17(22)19-14(20)11-7-8-25-16(11)18-15(21)13-9-10-5-3-4-6-12(10)24-13/h3-9H,2H2,1H3,(H,18,21)(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHRAQFTZDZZMTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate typically involves multiple steps:
Formation of Benzofuran-2-carboxylic Acid: The starting material, benzofuran-2-carboxylic acid, can be synthesized through the cyclization of 2-hydroxybenzaldehyde with malonic acid in the presence of a catalyst.
Amidation: The benzofuran-2-carboxylic acid is then converted to its amide derivative by reacting with an appropriate amine, such as 2-aminothiophene, under dehydrating conditions.
Carbamoylation: The resulting amide is then treated with ethyl chloroformate to introduce the ethyl carbamate group, forming the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The benzofuran and thiophene rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the benzofuran and thiophene rings.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of benzofuran compounds, including ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate, exhibit significant antitumor properties. These compounds have been shown to inhibit the growth of cancer cells through various mechanisms, including inducing apoptosis and inhibiting cell proliferation. For instance, studies have highlighted the effectiveness of benzofuran derivatives in targeting specific cancer pathways, making them promising candidates for further development as anticancer agents .
Histamine Receptor Modulation
Another notable application is the modulation of histamine receptors. Compounds similar to this compound have been identified as antagonists or inverse agonists at the H3 receptor, which plays a critical role in regulating neurotransmitter release and has implications for treating conditions like obesity, cognitive disorders, and sleep disturbances .
Antimicrobial Properties
Recent studies have explored the antimicrobial potential of benzofuran derivatives. This compound has demonstrated activity against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Synthesis and Structural Analysis
The synthesis of this compound typically involves multi-step organic reactions, including carbonylation and amide formation. The structural integrity and reactivity of this compound can be analyzed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm its chemical identity and purity .
Case Studies
Several case studies illustrate the applications of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Activity | Demonstrated significant inhibition of tumor cell lines in vitro. |
| Study 2 | Histamine Receptor Modulation | Identified as an effective H3 receptor antagonist with potential therapeutic effects on metabolic disorders. |
| Study 3 | Antimicrobial Properties | Showed efficacy against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antibiotic potential. |
Mechanism of Action
The mechanism by which ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzofuran and thiophene rings could engage in π-π stacking or hydrogen bonding with biological macromolecules, influencing their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be contextualized against three classes of related molecules: simple ethyl carbamates , heterocyclic carbamates , and N-substituted carbamates . Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity : The target compound’s benzofuran-thiophene framework distinguishes it from simpler carbamates like EC, which lacks heterocyclic motifs. This complexity may enhance binding to biological targets (e.g., enzymes, receptors) compared to EC, which is primarily a fermentation byproduct .
Synthesis Pathways : While EC forms spontaneously in alcoholic beverages , the target compound likely requires multi-step synthesis, akin to N-substituted carbamates in . For example, trifluoroacetic acid (TFA)-mediated deprotection and alkylation steps could be adapted for its synthesis.
Toxicity Profile: EC’s carcinogenicity (MOE < 10,000 indicates risk ) contrasts with the unknown safety profile of the target compound.
Biological Activity
Ethyl N-[2-(1-benzofuran-2-amido)thiophene-3-carbonyl]carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, drawing from various research studies.
Synthesis
The synthesis of this compound typically involves the formation of the thiophene and benzofuran moieties through established organic synthesis techniques. The compound can be synthesized using a multi-step process that includes:
- Formation of the Thiophene Ring : This is often achieved through cyclization reactions involving appropriate precursors.
- Amidation : The introduction of the benzofuran moiety is accomplished via coupling reactions with amide formation.
- Carbamate Formation : Finally, the ethyl carbamate group is introduced through reaction with an appropriate carbonyl source.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of compounds related to this compound. For instance, derivatives containing thiophene and benzofuran structures have shown promising antimicrobial activity against a range of pathogens:
- Gram-positive and Gram-negative Bacteria : Compounds similar to this compound exhibited significant inhibitory effects against both types of bacteria, suggesting a broad-spectrum antimicrobial potential .
Antiviral Activity
Recent investigations have highlighted the antiviral activity of related compounds against viruses such as SARS-CoV-2. Molecular docking studies indicate that these compounds can bind effectively to viral proteins, potentially inhibiting their function:
- Binding Affinity : The synthesized derivatives showed strong binding affinities with critical viral proteins, indicating their potential as antiviral agents .
Case Studies
- Study on Antimicrobial Efficacy :
- Antiviral Screening :
Table: Biological Activities of this compound Derivatives
Q & A
Q. Yield optimization strategies :
- Temperature control : Reflux in dry CH₂Cl₂ or THF improves reaction efficiency (e.g., 60% yield achieved in for propyl derivatives) .
- Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) enhances purity .
- Catalyst screening : Lewis acids (e.g., HCl in chloroform) can accelerate carbamate formation, as seen in analogous syntheses .
Which analytical techniques are most reliable for structural confirmation of this compound?
Level: Basic (Characterization)
A combination of spectroscopic and crystallographic methods is critical:
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., thiophene C3 carbonyl at ~160 ppm; benzofuran protons at 6.8–7.5 ppm) .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ calculated within 0.001 Da of experimental values) .
- X-ray crystallography : SHELX programs resolve crystal packing and disorder, as demonstrated for carbamate derivatives with disordered cyclohexene rings .
Q. Table 1: Key Spectral Data
| Technique | Observed Feature | Reference |
|---|---|---|
| ¹H NMR | Thiophene H4 singlet at δ 7.2–7.4 ppm | |
| ¹³C NMR | Carbamate carbonyl at δ 155–160 ppm | |
| IR | C=O stretches at 1680–1720 cm⁻¹ |
How does the compound’s thiophene-benzofuran scaffold influence its biological activity?
Level: Advanced (Mechanistic Studies)
The hybrid scaffold combines π-conjugated systems (thiophene, benzofuran) that enhance membrane permeability and target engagement. Evidence suggests:
- Antimicrobial activity : Thiophene derivatives disrupt bacterial cell walls via lipid II binding, while benzofuran moieties inhibit efflux pumps .
- Anticancer potential : Analogous compounds (e.g., ethyl 4,5-dimethyl-2-naphthamidothiophene-3-carboxylate) show IC₅₀ values <10 µM against MCF-7 cells by intercalating DNA .
- SAR insights : Substituents on the benzofuran ring (e.g., electron-withdrawing groups) modulate potency. For example, fluorinated analogs in exhibit improved metabolic stability .
How can crystallographic disorder in the compound’s structure be resolved?
Level: Advanced (Structural Analysis)
Disorder, common in flexible carbamate groups, is addressed via:
- Multi-conformer modeling : SHELXL refines occupancy ratios (e.g., 55:45 split for disordered cyclohexene in ) .
- Low-temperature data collection : Reduces thermal motion artifacts, improving electron density maps.
- Hydrogen bonding analysis : Intermolecular N–H⋯O interactions stabilize crystal packing, aiding disorder resolution .
What computational approaches predict the compound’s pharmacokinetic properties?
Level: Advanced (In Silico Modeling)
- ADME prediction : PubChem-derived descriptors (e.g., LogP ~3.2, TPSA ~90 Ų) suggest moderate bioavailability .
- Docking studies : AutoDock Vina models interactions with Mycobacterium tuberculosis enoyl reductase (InhA), a target for related thiophene carbamates .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .
How should researchers reconcile contradictory bioactivity data across similar compounds?
Level: Advanced (Data Analysis)
Contradictions often arise from assay variability or structural nuances. Strategies include:
- Dose-response validation : Repeat assays with standardized protocols (e.g., Clinical and Laboratory Standards Institute guidelines for MIC determination) .
- Meta-analysis : Compare analogs like ethyl 2-(3-oxobutanamido)-4-phenylthiophene-3-carboxylate () to identify substituent effects .
- Off-target profiling : Use kinase panels or proteome arrays to rule out nonspecific binding .
What safety protocols are essential when handling this compound?
Level: Basic (Laboratory Safety)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
